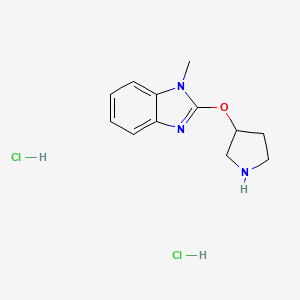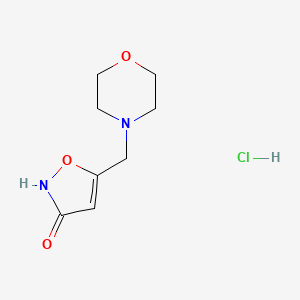
4-(3-甲基-4H-1,2,4-三唑-4-基)哌啶
描述
4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine is a useful research compound. Its molecular formula is C8H14N4 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗真菌活性
具有 1,2,4-三唑结构的化合物已被研究用于针对各种病原体(例如A. solani)的抗真菌活性。 这表明“4-(3-甲基-4H-1,2,4-三唑-4-基)哌啶”有可能被用于抗真菌应用 .
细胞毒活性
类似结构的化合物对 MCF-7 和 HCT-116 等肿瘤细胞系显示出多种细胞毒活性。 这表明“4-(3-甲基-4H-1,2,4-三唑-4-基)哌啶”有可能被评估其在癌症研究中的疗效 .
抗癌活性
1,2,4-三唑的衍生物已被设计和合成,以评估它们的抗癌活性。 这为研究“4-(3-甲基-4H-1,2,4-三唑-4-基)哌啶”是否可以作为开发抗癌药物的支架提供了另一条途径 .
作用机制
Target of action
For example, some triazoles inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of sterols in fungi .
Mode of action
Without specific information on this compound, it’s difficult to say exactly how it interacts with its targets. Many triazoles work by binding to their target enzyme and inhibiting its function .
Biochemical pathways
Again, without specific information, it’s hard to say exactly which biochemical pathways this compound affects. If it does inhibit lanosterol 14α-demethylase like some other triazoles, it would disrupt the synthesis of ergosterol, an important component of fungal cell membranes .
Result of action
If it does inhibit ergosterol synthesis like some other triazoles, it could lead to damage to the fungal cell membrane and ultimately cell death .
生化分析
Biochemical Properties
4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives, including 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine, are known to bind with enzymes such as cytochrome P450, which is involved in drug metabolism . The interaction with cytochrome P450 can lead to enzyme inhibition or activation, affecting the metabolism of other compounds. Additionally, 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine can interact with various receptors and proteins, influencing their activity and function .
Cellular Effects
The effects of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine on different cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that triazole derivatives can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. For instance, the compound can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism . Additionally, 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine can activate or inhibit signaling pathways by binding to specific receptors, thereby influencing cellular responses . Changes in gene expression are also a key aspect of its molecular mechanism, as the compound can interact with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For example, in vitro studies have demonstrated that 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine remains stable under certain conditions but may degrade over time, leading to reduced efficacy . In vivo studies have also indicated that prolonged exposure to the compound can result in cumulative effects on cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine vary with different dosages in animal models. Low doses of the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine can result in toxic or adverse effects, such as hepatotoxicity and nephrotoxicity .
Metabolic Pathways
4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can affect metabolic flux and alter the levels of metabolites in cells. For example, the inhibition of cytochrome P450 by 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine can lead to the accumulation of certain metabolites and depletion of others . This can have downstream effects on cellular processes and overall metabolic activity.
Transport and Distribution
The transport and distribution of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to different cellular compartments . Additionally, binding proteins can influence the localization and accumulation of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine within cells . These interactions can affect the compound’s activity and function, as well as its overall bioavailability.
Subcellular Localization
The subcellular localization of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
属性
IUPAC Name |
4-(3-methyl-1,2,4-triazol-4-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-7-11-10-6-12(7)8-2-4-9-5-3-8/h6,8-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCZXUHJRZHKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CN1C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256831 | |
| Record name | 4-(3-Methyl-4H-1,2,4-triazol-4-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211590-79-2 | |
| Record name | 4-(3-Methyl-4H-1,2,4-triazol-4-yl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211590-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Methyl-4H-1,2,4-triazol-4-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1473428.png)
![[4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1473431.png)



![3-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1473436.png)
![2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1473438.png)



![2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine hydrochloride](/img/structure/B1473444.png)

![2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}-1,3-benzoxazole hydrochloride](/img/structure/B1473448.png)

